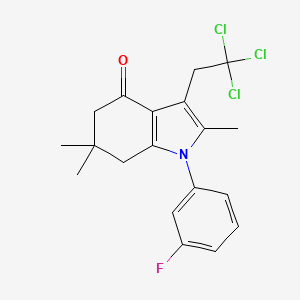
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that has been studied for its potential use in treating addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, GABA, and has been shown to inhibit the activity of an enzyme called histone deacetylase (HDAC). This inhibition is thought to increase the expression of certain genes that are involved in learning and memory, which may be beneficial in treating addiction and other disorders.
Mécanisme D'action
The mechanism of action of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 involves the inhibition of HDAC, which is an enzyme that regulates the expression of certain genes. By inhibiting HDAC, 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 is thought to increase the expression of genes that are involved in learning and memory, which may be beneficial in treating addiction and other disorders. The exact mechanism by which 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 produces its effects is still being studied.
Biochemical and Physiological Effects:
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been shown to have several biochemical and physiological effects. In animal models, 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been shown to reduce drug-seeking behavior and increase the expression of certain genes that are involved in learning and memory. In humans, 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been shown to be safe and well-tolerated, with few side effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 in lab experiments is its high purity and yield, which makes it suitable for use in a wide range of experiments. Another advantage is its well-studied mechanism of action, which allows researchers to design experiments that target specific pathways and processes. One limitation of using 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 in lab experiments is its relatively narrow range of applications, as it has mainly been studied for its potential use in treating addiction and other neurological disorders.
Orientations Futures
There are several future directions for research on 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109. One area of interest is the potential use of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 in combination with other drugs or therapies to enhance its effects. Another area of interest is the development of new derivatives of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 that may have improved efficacy or reduced side effects. Finally, there is a need for further research on the mechanisms by which 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 produces its effects, which may lead to the development of new treatments for addiction and other disorders.
Méthodes De Synthèse
The synthesis of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 involves several steps, starting with the reaction of 1-cyclohexenylmethylamine with benzyl chloroformate to form 1-benzyl-N-(1-cyclohexenylmethyl)amine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109. The synthesis of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been studied extensively for its potential use in treating addiction, particularly cocaine and alcohol addiction. Studies have shown that 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 can reduce drug-seeking behavior in animal models and has been shown to be safe and well-tolerated in humans. 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has also been studied for its potential use in treating other neurological disorders, such as Huntington's disease and Tourette's syndrome.
Propriétés
IUPAC Name |
1-benzyl-N-(cyclohexen-1-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c23-20(21-15-17-7-3-1-4-8-17)19-11-13-22(14-12-19)16-18-9-5-2-6-10-18/h2,5-7,9-10,19H,1,3-4,8,11-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWRKPKSSVMSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-5-[(4-methylpiperazin-1-yl)methyl]-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5315716.png)
![8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315721.png)
![(3aR*,6aS*)-2-allyl-5-(cyclopentylcarbonyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5315729.png)

![N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315742.png)
![4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5315747.png)
![4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5315755.png)
![1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline](/img/structure/B5315759.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5315763.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5315776.png)
![2'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5315788.png)
![6-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5315796.png)
![6-[(1R,5R,11aS)-8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pyridine-2-carbonitrile](/img/structure/B5315803.png)
